4,4'-Diaponeurosporenoate

anti-virulence screening staphyloxanthin inhibition HPLC-MS metabolomics

4,4'-Diaponeurosporenoate (CHEBI:79064) is a monocarboxylic acid anion and the conjugate base of 4,4'-diaponeurosporenoic acid, representing the dominant ionization state at physiological pH 7.3. Chemically, it is a C30 apo-carotenoid triterpenoid with the molecular formula C30H39O2⁻ and an average monoisotopic mass of 431.29555 Da.

Molecular Formula C30H39O2-
Molecular Weight 431.6 g/mol
Cat. No. B1263156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4'-Diaponeurosporenoate
Molecular FormulaC30H39O2-
Molecular Weight431.6 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C(=O)[O-])C)C)C
InChIInChI=1S/C30H40O2/c1-24(2)14-10-17-27(5)20-11-18-25(3)15-8-9-16-26(4)19-12-21-28(6)22-13-23-29(7)30(31)32/h8-9,11-16,18-23H,10,17H2,1-7H3,(H,31,32)/p-1/b9-8+,18-11+,19-12+,22-13+,25-15+,26-16+,27-20+,28-21+,29-23+
InChIKeyNXJSQJIGCCIMAE-ORIYTCASSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,4'-Diaponeurosporenoate: A Critical C30 Carotenoid Intermediate for Staphyloxanthin Pathway Research and Anti-Virulence Screening


4,4'-Diaponeurosporenoate (CHEBI:79064) is a monocarboxylic acid anion and the conjugate base of 4,4'-diaponeurosporenoic acid, representing the dominant ionization state at physiological pH 7.3 [1]. Chemically, it is a C30 apo-carotenoid triterpenoid with the molecular formula C30H39O2⁻ and an average monoisotopic mass of 431.29555 Da [1]. The compound functions as the penultimate free intermediate in the staphyloxanthin biosynthetic pathway of Staphylococcus aureus, positioned immediately downstream of 4,4'-diaponeurosporenal and upstream of glucosyl-4,4'-diaponeurosporenoate [2]. Its terminal carboxylate group is essential for recognition by the glycosyltransferase CrtQ, which esterifies glucose at the C1″ position to produce the glycosylated intermediate en route to the mature virulence pigment staphyloxanthin [2].

Why 4,4'-Diaponeurosporenoate Cannot Be Replaced by Other C30 or C40 Carotenoid Intermediates in Staphyloxanthin Research


The staphyloxanthin biosynthetic pathway is a strictly ordered, multi-enzyme cascade in which each intermediate possesses a distinct functional group that determines substrate specificity for the subsequent enzymatic step. Unlike the neutral hydrocarbon 4,4'-diaponeurosporene or the aldehyde 4,4'-diaponeurosporenal, 4,4'-diaponeurosporenoate is the only intermediate in the pathway that carries a terminal carboxylate moiety, making it the exclusive substrate for the glycosyltransferase CrtQ [1]. Furthermore, under pharmacological perturbation by trans-anethole, all other staphyloxanthin pathway intermediates are significantly reduced or absent, while 4,4'-diaponeurosporenoate uniquely accumulates to elevated levels, demonstrating that its metabolic fate is differentially regulated and cannot be mimicked by upstream or downstream analogs [2]. Any attempt to substitute this compound with a close structural relative such as 4,4'-diaponeurosporenoic acid must also account for the critical difference in ionization state—the anion predominates at physiological pH, whereas the neutral acid form has a predicted pKa of 4.95 and a logP of 8.17 [3].

Quantitative Differentiation Evidence: 4,4'-Diaponeurosporenoate Versus Closest Structural and Functional Analogs


Selective Accumulation of 4,4'-Diaponeurosporenoate Under Trans-Anethole Treatment While All Other Pathway Intermediates Are Depleted

In S. aureus Newman cultures treated with sub-MIC trans-anethole (TA), HPLC-MS analysis revealed that the majority of staphyloxanthin biosynthetic intermediates—including 4,4'-diapophytoene, 4,4'-diapophytofluene, 4,4'-diapo-ζ-carotene, 4,4'-diaponeurosporene, 4,4'-diaponeurosporenal, glucosyl-4,4'-diaponeurosporenoate, and the final product staphyloxanthin—were either absent or significantly reduced relative to the untreated control. In contrast, 4,4'-diaponeurosporenoate was the sole intermediate whose content was elevated in the TA-treated sample [1]. No difference in crtM, crtN, crtO, crtP, crtQ, or aldH gene expression was observed between control and TA-treated samples, indicating that the differential accumulation of 4,4'-diaponeurosporenoate results from post-translational or direct enzymatic interference rather than transcriptional regulation [1].

anti-virulence screening staphyloxanthin inhibition HPLC-MS metabolomics

Ionization State Differentiation: 4,4'-Diaponeurosporenoate (Anion) Versus 4,4'-Diaponeurosporenoic Acid (Neutral) at Physiological pH

4,4'-Diaponeurosporenoate is the anionic conjugate base that predominates at pH 7.3, whereas the conjugate acid, 4,4'-diaponeurosporenoic acid, has a predicted pKa (strongest acidic) of 4.95 and a predicted logP of 8.17 [1][2]. At physiological pH (7.3), the equilibrium strongly favors the deprotonated carboxylate form (net charge -1), meaning that >99% of the compound exists as the anion. This has direct implications for solubility, membrane permeability, and enzyme recognition: the carboxylate is required for substrate recognition by CrtQ glycosyltransferase, which esterifies glucose specifically at the carboxyl group [3].

physicochemical characterization carboxylate ionization bioavailability prediction

Exclusive Substrate Specificity: 4,4'-Diaponeurosporenoate Is the Only Carboxylate Acceptor for CrtQ Glycosyltransferase in the Staphyloxanthin Pathway

The glycosyltransferase CrtQ catalyzes the esterification of glucose at the C1″ position specifically with the carboxyl group of 4,4'-diaponeurosporenoate to form glucosyl-4,4'-diaponeurosporenoate [1]. When the staphyloxanthin pathway genes crtP, crtQ, crtM, and crtN were co-expressed in the heterologous host Staphylococcus carnosus, glucosyl-4,4'-diaponeurosporenoate was the major product, with only minor amounts of free 4,4'-diaponeurosporenoate detected [2]. The upstream intermediate 4,4'-diaponeurosporene (a neutral C30 hydrocarbon lacking the carboxylate) cannot serve as a CrtQ substrate, and the downstream intermediate glucosyl-4,4'-diaponeurosporenoate is already glycosylated, meaning only 4,4'-diaponeurosporenoate occupies this unique substrate node [1].

enzyme substrate specificity glycosyltransferase assay pathway engineering

C30 Versus C40 Carotenoid Backbone: Structural and Biosynthetic Differentiation of 4,4'-Diaponeurosporenoate from Mainstream Carotenoids

4,4'-Diaponeurosporenoate belongs to the rare C30 triterpenoid carotenoid class, biosynthesized via head-to-head condensation of two molecules of farnesyl diphosphate (FPP, C15) by CrtM, yielding a C30 backbone [1]. This contrasts fundamentally with the dominant C40 tetraterpenoid carotenoids (e.g., β-carotene, lycopene, astaxanthin), which are constructed from two C20 geranylgeranyl diphosphate (GGPP) molecules via CrtB-type phytoene synthases [2]. Among C30 carotenoids, 4,4'-diaponeurosporenoate is further distinguished by its terminal carboxylate oxidation state: the C30 hydrocarbon 4,4'-diaponeurosporene carries no oxygen, 4,4'-diaponeurosporenal carries an aldehyde, and only 4,4'-diaponeurosporenoate carries the carboxylate required for glycosylation [1]. The C30 carotenoid class has been shown in comparative studies to possess similar—and in some microbial strains, greater—antioxidant activity in both physical and chemical quenching of reactive oxygen species relative to C40 carotenoids [3].

C30 carotenoid biosynthesis triterpenoid carotenoid FPP-derived isoprenoid

NAD⁺-Dependent Aldehyde Dehydrogenase Reaction Defines the Irreversible Metabolic Commitment Step Producing 4,4'-Diaponeurosporenoate

4,4'-Diaponeurosporenoate is produced from 4,4'-diaponeurosporenal via an NAD⁺-dependent aldehyde dehydrogenase (AldH, EC 1.2.1.-) reaction: 4,4'-diaponeurosporenal + NAD⁺ + H₂O → 4,4'-diaponeurosporenoate + NADH + 2 H⁺ [1]. This irreversible oxidation represents the commitment step that channels the C30 carotenoid backbone toward the glycosylated end products staphyloxanthin and glucosyl-4,4'-diaponeurosporenoate. AldH was the last enzyme of the staphyloxanthin pathway to be identified and functionally characterized, being reported as a "missing sixth enzyme" by Kim and Lee (2012), who achieved functional expression of the complete pathway in Escherichia coli [2]. The NAD⁺/NADH coupling makes this reaction amenable to continuous spectrophotometric assay (340 nm), providing a practical advantage over the CrtP oxidase and CrtQ glycosyltransferase steps, which lack convenient optical readouts.

aldehyde dehydrogenase NAD+ oxidoreductase metabolic flux analysis

Procurement-Driven Application Scenarios for 4,4'-Diaponeurosporenoate in Anti-Virulence, Metabolic Engineering, and Biomarker Research


Anti-Virulence Drug Discovery: Screening for Inhibitors of Staphyloxanthin Biosynthesis Using 4,4'-Diaponeurosporenoate as a Mechanistic Biomarker

Investigators screening compound libraries for staphyloxanthin inhibitory activity can use 4,4'-diaponeurosporenoate as a pathway-specific biomarker to distinguish between inhibitors acting upstream (at CrtM or CrtN, which will deplete all intermediates) and those acting downstream or post-translationally (which may cause selective accumulation of 4,4'-diaponeurosporenoate, as demonstrated with trans-anethole treatment [1]). Furthermore, the AldH-catalyzed conversion of 4,4'-diaponeurosporenal to 4,4'-diaponeurosporenoate is the only staphyloxanthin pathway step coupled to NADH formation, enabling real-time spectrophotometric screening of AldH inhibitors at 340 nm [2]. The compound is therefore essential both as an analytical standard for HPLC-MS-based metabolomic profiling and as a product standard for AldH enzyme inhibition assays.

Metabolic Engineering of C30 Carotenoid Production in Heterologous Hosts: Authentic Intermediate for Pathway Elongation Studies

Researchers constructing C30 carotenoid production platforms in E. coli, Bacillus subtilis, or other GRAS organisms require authentic 4,4'-diaponeurosporenoate as an analytical standard to verify successful functional expression of the complete pathway from CrtM through AldH [1]. The compound serves as the critical branch-point intermediate: its presence confirms that both the C30 backbone synthesis (CrtM/CrtN) and the terminal oxidation steps (CrtP/AldH) are functional. Given that heterologous co-expression of crtP, crtQ, crtM, and crtN in Staphylococcus carnosus yields glucosyl-4,4'-diaponeurosporenoate as the major product with only minor amounts of free 4,4'-diaponeurosporenoate [2], the compound is also valuable as a quantification standard for determining CrtQ glycosyltransferase flux efficiency.

Physicochemical and Formulation Studies: Differentiating the Carboxylate Anion from the Neutral Acid Form for Bioavailability Optimization

For formulation scientists developing carotenoid-based nutraceutical or cosmetic products, the choice between 4,4'-diaponeurosporenoate (the anion) and 4,4'-diaponeurosporenoic acid (the neutral form) has significant implications for solubility, stability, and bioavailability. At physiological pH 7.3, the anion predominates [1], but the neutral acid form has a predicted logP of 8.17 and pKa of 4.95 [2], meaning that in low-pH environments (e.g., gastric fluid or certain topical formulations), the equilibrium will shift toward the neutral, more lipophilic species. Procurement specifications must therefore match the intended formulation pH and delivery route.

Antimicrobial Resistance Research: Investigating Flavonoid-Mediated Modulation of Carotenoid Profiles in Staphylococci

Studies on natural product effects on staphylococcal membrane adaptation have demonstrated that flavonoids such as naringenin can significantly alter the carotenoid profile of Staphylococcus xylosus, specifically increasing the relative proportion of 4,4'-diaponeurosporenoic acid [1]. 4,4'-Diaponeurosporenoate serves as the requisite analytical reference standard for quantifying such changes via HPLC-MS, enabling researchers to correlate carotenoid profile shifts with membrane fluidity, oxidative stress resistance, and antimicrobial susceptibility phenotypes.

Quote Request

Request a Quote for 4,4'-Diaponeurosporenoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.